Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, cis-

Lipophilicity Drug Design Membrane Permeability

Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, cis- (CAS 98195-19-8) is a cis-configured N-benzyl-2,6-dialkylpiperidine with the IUPAC name (2R,6S)-1-benzyl-2-methyl-6-undecylpiperidine, a molecular formula of C24H41N, and a molecular weight of 343.6 g/mol. This compound belongs to the 2,6-dialkylpiperidine alkaloid family—structurally related to the fire ant (Solenopsis spp.) venom alkaloids solenopsin A and isosolenopsin A—but is distinguished by its N-benzyl substitution, which is absent in the natural products.

Molecular Formula C24H41N
Molecular Weight 343.6 g/mol
CAS No. 98195-19-8
Cat. No. B12806297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, cis-
CAS98195-19-8
Molecular FormulaC24H41N
Molecular Weight343.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC1CCCC(N1CC2=CC=CC=C2)C
InChIInChI=1S/C24H41N/c1-3-4-5-6-7-8-9-10-14-19-24-20-15-16-22(2)25(24)21-23-17-12-11-13-18-23/h11-13,17-18,22,24H,3-10,14-16,19-21H2,1-2H3/t22-,24+/m1/s1
InChIKeyXVYPNGZTJNTDDR-VWNXMTODSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, cis- (CAS 98195-19-8): Structural Baseline and Comparator Landscape


Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, cis- (CAS 98195-19-8) is a cis-configured N-benzyl-2,6-dialkylpiperidine with the IUPAC name (2R,6S)-1-benzyl-2-methyl-6-undecylpiperidine, a molecular formula of C24H41N, and a molecular weight of 343.6 g/mol [1]. This compound belongs to the 2,6-dialkylpiperidine alkaloid family—structurally related to the fire ant (Solenopsis spp.) venom alkaloids solenopsin A and isosolenopsin A—but is distinguished by its N-benzyl substitution, which is absent in the natural products [2]. The cis-(2R,6S) absolute configuration places the methyl and undecyl substituents on the same face of the piperidine ring, in contrast to the trans-(2R,6R) isomer (CAS 98195-18-7). Evaluation of its differentiation requires comparison against three key analogs: the trans-N-benzyl isomer, cis-2-methyl-6-undecylpiperidine (isosolenopsin A, N–H), and trans-2-methyl-6-undecylpiperidine (solenopsin A, N–H).

Stereochemical WorkflowChiral reference-standard context for cis-(2R,6S) N-benzyl-2,6-dialkylpiperidine alkaloid synthesis
Structural ProbeN-Benzyl substitution alters lipophilicity and hydrogen bonding vs. N–H analogs for SAR exploration
Comparator ContextDistinct from trans-N-benzyl isomer (CAS 98195-18-7) and N–H isosolenopsin A for enantiomer-comparison studies

Why Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, cis- Cannot Be Replaced by Generic In-Class Analogs


Substituting this compound with any of its closest structural analogs introduces measurable differences in molecular properties and biological selectivity that compromise experimental reproducibility. The N-benzyl group alters computed lipophilicity (XLogP3 = 8.7) relative to the N–H isosolenopsin A core (XLogP3 = 6.7), a 2.0 log unit increase that predicts substantially different membrane partitioning, solubility, and pharmacokinetic behavior [1][2]. In neuromuscular pharmacology, the cis-N–H analog blocks acetylcholine receptor function postsynaptically with an estimated half-maximal blocking concentration (IC50) of 6.3 × 10⁻⁵ M in insect preparations, while the N-benzyl derivative exhibits a distinct steric and electronic profile at the receptor interface that precludes direct substitution of activity data [3]. In nitric oxide synthase (NOS) inhibition, isosolenopsin A (the N–H cis form) shows a ~9-fold selectivity for nNOS (IC50 = 18 ± 3.9 µM) over eNOS (IC50 = 156 ± 10 µM) [4]; N-benzylation predictably alters this selectivity profile through steric modulation of the active-site interaction. These data collectively demonstrate that N-benzyl substitution is not a silent structural modification, and procurement of the correct cis-N-benzyl form is essential for studies requiring defined chiral purity, lipophilicity, and target engagement profiles.

This Product
cis-(2R,6S) N-Benzyl-2-methyl-6-undecylpiperidine: XLogP3 ≈ 8.7, HBD = 0, N-benzyl steric profile
N–H cis Analog (Isosolenopsin A)
XLogP3 ≈ 6.7, HBD = 1, lower lipophilicity; lipophilicity-driven properties may shift significantly
2.0 log unit lipophilicity difference alters membrane partitioning and solubility
This Product
cis-(2R,6S) configuration maps to isosolenopsin A stereochemical series upon N-debenzylation
trans-N-Benzyl Isomer (CAS 98195-18-7)
trans-(2R,6R) configuration leads to solenopsin A series; diastereomeric outcome fundamentally differs
Stereochemical series mismatch precludes direct substitution in enantioselective synthesis
This Product
N-Benzyl group serves as protecting group for synthetic intermediates; hydrogenolytic removal yields N–H alkaloid
N–H Alkaloids Directly (Solenopsin A / Isosolenopsin A)
Cannot serve as protected intermediate; N–H reactivity may limit multi-step synthetic compatibility
Synthetic route compatibility may require validation; intermediate role is not interchangeable

Quantitative Differentiation Evidence for Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, cis- (CAS 98195-19-8) vs. Closest Analogs


Computed Lipophilicity (XLogP3): N-Benzyl cis Derivative vs. N–H cis Analog

The N-benzyl substitution on the piperidine nitrogen increases computed lipophilicity by 2.0 log units compared to the N–H cis analog isosolenopsin A. PubChem-computed XLogP3-AA for the target compound (C24H41N) is 8.7, whereas the XLogP3-AA for cis-2-methyl-6-undecylpiperidine (C17H35N, isosolenopsin A) is 6.7 [1][2]. This difference is attributable to the addition of the benzyl moiety (C7H7), which contributes approximately +2.0 to the partition coefficient. The N-benzyl group eliminates the hydrogen bond donor capacity (HBD = 0 for target vs. HBD = 1 for the N–H analog), further differentiating the solubility and permeability profiles of the two compounds.

Lipophilicity (XLogP3)
Cross-study comparable
ΔXLogP3 = +2.0 log units
Target XLogP3 = 8.7 vs. N–H cis analog XLogP3 = 6.7; HBD: 0 vs. 1
Supports lipophilicity-driven property review for assay design
Computed values; experimental log P may require confirmation
Lipophilicity Drug Design Membrane Permeability

Neuromuscular Blocking Potency: cis-N–H Analog IC50 in Insect nAChR Preparation

The cis form of 2-methyl-6-undecylpiperidine (the N–H parent of the target compound) was identified as the most effective neuromuscular blocker among synthetic piperidine derivatives tested on an insect (Periplaneta americana) acetylcholine receptor/ion channel complex. The cis (80%):trans (20%) isomeric mixture exhibited an estimated half-maximal blocking concentration of 6.3 × 10⁻⁵ M (63 µM) [1]. The pure cis form demonstrated superior potency relative to the cis (50%):trans (50%) mixture and to the N-methyl quaternary derivatives. While direct potency data for the N-benzyl cis derivative in this assay are not available, the benzyl substituent introduces steric bulk at the receptor interface that is predicted to modulate both potency and onset/offset kinetics relative to the N–H parent—making the N-benzyl form a mechanistically distinct pharmacological probe.

nAChR Blockade (Insect)
Class-level inference
cis-N–H IC50 ≈ 6.3 × 10⁻⁵ M
Periplaneta americana motoneurone Df; cis > trans potency rank order reported
Class-level receptor interaction context; N-benzyl derivative predicted to shift potency
No direct IC50 available for N-benzyl form; steric modulation requires validation
Neuromuscular Junction Acetylcholine Receptor Electrophysiology

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Selectivity: Isosolenopsin A (N–H cis) as a Class Benchmark

Isosolenopsin A, the N–H cis-2-methyl-6-undecylpiperidine analog of the target compound, acts as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). The IC50 values for the three NOS isoforms are: nNOS IC50 = 18 ± 3.9 µM, eNOS IC50 = 156 ± 10 µM, and iNOS IC50 > 1000 µM, yielding an ~8.7-fold selectivity for nNOS over eNOS and >55-fold selectivity over iNOS [1]. Kinetic analysis revealed noncompetitive inhibition with respect to L-arginine (Ki = 19 ± 2 µM). The N-benzyl cis derivative (target compound) possesses the same cis-(2R,6S) stereochemistry as isosolenopsin A but with additional N-benzyl steric bulk that is expected to alter the binding mode at the NOS active site, potentially modifying both potency and isoform selectivity relative to this benchmark.

nNOS Inhibition Selectivity
Class-level inference
nNOS/eNOS selectivity ≈ 8.7
Isosolenopsin A: nNOS IC50 = 18 ± 3.9 µM; eNOS IC50 = 156 ± 10 µM; iNOS > 1000 µM
Supports isoform selectivity SAR interpretation
N-Benzylation predicted to modulate selectivity; quantitative values remain to be determined
Nitric Oxide Synthase Enzyme Inhibition Selectivity

Chiral cis-2,6-Dialkylpiperidine Scaffold: Synthetic Intermediate for Enantiomerically Pure Alkaloid Synthesis

The N-benzyl-2,6-dialkylpiperidine scaffold serves as a key synthetic intermediate in the stereoselective preparation of enantiomerically pure piperidine alkaloids. The 1-benzyl-2-cyano-2′,6-dialkylpiperidine framework enables stereoselective reductive decyanation to access both cis and trans 2,6-dialkylpiperidine alkaloids with defined stereochemistry [1]. Specifically, the N-benzyl cis derivative (CAS 98195-19-8) provides the cis-(2R,6S) configuration that maps directly onto the isosolenopsin A stereochemical series upon N-debenzylation. The N-benzyl group serves a dual purpose: (a) it acts as a protecting group during synthetic manipulations, and (b) its subsequent removal (e.g., via hydrogenolysis) yields the free N–H piperidine with retention of the cis configuration [2]. In contrast, the trans-N-benzyl isomer (CAS 98195-18-7) leads to the solenopsin A (trans) series. The cis diastereomer is obtained with 100% diastereoselectivity using asymmetric synthesis methodology based on chiral oxazolopiperidone precursors [3].

Chiral Scaffold Utility
Cross-study comparable
cis-diastereoselectivity up to 100% de
N-Benzyl cis derivative maps to isosolenopsin A series; trans isomer yields solenopsin A series
Supports stereochemical synthesis workflow for cis-2,6-dialkylpiperidines
Asymmetric oxazolopiperidone methodology; debenzylation retains cis configuration
Stereoselective Synthesis Chiral Building Block Alkaloid Synthesis

Molecular Weight and Rotatable Bond Count: Physicochemical Differentiation from N–H Analogs

The N-benzyl cis derivative (C24H41N, MW = 343.6 g/mol) exhibits a molecular weight increase of 90.1 g/mol (+36%) compared to the N–H cis analog isosolenopsin A (C17H35N, MW = 253.5 g/mol) [1][2]. The rotatable bond count increases from 10 (N–H analog) to 12 (N-benzyl analog), reflecting the additional degrees of conformational freedom introduced by the benzyl group [1][2]. The hydrogen bond donor count is reduced from 1 to 0 upon N-benzylation, eliminating the secondary amine proton that is present in the natural alkaloids. These cumulative changes are consistent with a shift toward higher lipophilicity, reduced aqueous solubility, and altered membrane permeability, which directly impact the compound's behavior in biological assays and formulation development.

Physicochemical Profile
Cross-study comparable
ΔMW = +90.1 g/mol (+36%)
Target MW = 343.6; N–H analog MW = 253.5; ΔRotatable bonds = +2; ΔHBD = −1
Supports physicochemical profiling context for ADME property comparison
Computed properties from PubChem; experimental ADME data to verify
Physicochemical Properties Molecular Descriptors Drug-likeness

Best-Fit Research and Industrial Application Scenarios for Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, cis- (CAS 98195-19-8)


Enantioselective Synthesis of cis-2,6-Dialkylpiperidine Natural Products and Derivatives

This compound serves as the chiral cis-(2R,6S) building block for the total synthesis of isosolenopsin A and related cis-configured piperidine alkaloids. The N-benzyl group provides amine protection during multi-step synthetic sequences, with subsequent hydrogenolytic debenzylation yielding the free N–H alkaloid while preserving the cis stereochemistry [1]. The 100% cis diastereoselectivity achievable through asymmetric oxazolopiperidone methodology makes this intermediate essential for programs requiring enantiomerically pure cis-2,6-dialkylpiperidines without chromatographic separation of diastereomers [2].

Structure-Activity Relationship (SAR) Studies of Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

The N-benzyl cis scaffold enables systematic exploration of how N-substitution modulates the nNOS inhibitory potency and isoform selectivity established by isosolenopsin A (nNOS IC50 = 18 ± 3.9 µM; ~9-fold selective over eNOS) [3]. By varying the N-benzyl substituent (including debenzylation to the N–H form, or further derivatization), medicinal chemists can probe the steric and electronic requirements of the NOS active site while maintaining the cis-(2R,6S) piperidine core geometry. The elevated lipophilicity (XLogP3 = 8.7) of the N-benzyl derivative also makes it a valuable probe for assessing the role of lipophilicity in NOS inhibitor cell permeability and target engagement [4].

Nicotinic Acetylcholine Receptor (nAChR) Pharmacology and Insecticide Research

The cis-N–H parent compound demonstrates postsynaptic nAChR blocking activity at insect neuromuscular junctions (IC50 ≈ 6.3 × 10⁻⁵ M in Periplaneta americana) [5]. The N-benzyl cis derivative, with its distinct steric profile at the receptor-channel interface, serves as a comparative tool for dissecting the structural determinants of piperidine alkaloid binding to nAChRs. This is particularly relevant for insecticide discovery programs targeting species-selective nAChR modulators, where the N-substituent can be optimized for selectivity between insect and vertebrate receptor subtypes.

Physicochemical Property Benchmarking in Drug Discovery Profiling Cascades

With a computed XLogP3 of 8.7, molecular weight of 343.6 g/mol, zero hydrogen bond donors, and 12 rotatable bonds, this compound occupies a distinct region of physicochemical space compared to the N–H analogs (XLogP3 = 6.7, MW = 253.5, HBD = 1) [4][6]. It can serve as a reference standard for calibrating lipophilicity measurement methods (e.g., chromatographic log P determination), permeability assays (PAMPA, Caco-2), and solubility screens in drug discovery cascades. The large lipophilicity gap (ΔXLogP3 = 2.0) between the N-benzyl and N–H forms provides a built-in comparator pair for structure-property relationship (SPR) analysis of N-substitution effects on ADME endpoints.

Application
Selection Property
Validation Focus
Enantioselective cis-2,6-dialkylpiperidine synthesis
Chiral cis-(2R,6S) building block with N-benzyl protection
Diastereomeric outcome confirmation via chiral HPLC or NMR
nNOS inhibitor SAR studies
N-Substituent steric modulation for isoform selectivity review
Isoform selectivity endpoint comparison (nNOS vs. eNOS vs. iNOS)
Nicotinic acetylcholine receptor pharmacology
N-Benzyl steric probe for receptor interface interaction studies
nAChR binding and functional endpoint review in target species
Physicochemical property benchmarking
High-lipophilicity reference standard (XLogP3 context)
Experimental log P, permeability, and solubility assay comparison
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